molecular formula C21H23N3O5 B12184268 3-(4-methoxyphenyl)-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide

3-(4-methoxyphenyl)-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B12184268
M. Wt: 397.4 g/mol
InChI Key: RMJNAKGKIIGCKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a methoxyphenyl group, a methyl group, and a trimethoxyphenyl group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the methoxyphenyl and trimethoxyphenyl groups. This can be done using electrophilic aromatic substitution reactions with appropriate reagents.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxyphenyl)-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide
  • 3-(4-chlorophenyl)-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide
  • 3-(4-nitrophenyl)-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide

Uniqueness

3-(4-methoxyphenyl)-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide is unique due to the presence of multiple methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-methyl-N-(3,4,5-trimethoxyphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C21H23N3O5/c1-24-17(12-16(23-24)13-6-8-15(26-2)9-7-13)21(25)22-14-10-18(27-3)20(29-5)19(11-14)28-4/h6-12H,1-5H3,(H,22,25)

InChI Key

RMJNAKGKIIGCKI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.